2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide
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Overview
Description
Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide” is not provided in the available literature.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study detailed the synthesis of compounds with a structural foundation similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide, exploring their potential as antimicrobial and antitubercular agents. These compounds have been evaluated for their activities against various microorganisms, indicating the utility of such chemical structures in developing new antimicrobial solutions (Patel et al., 2006).
Antitumor Properties
Another study synthesized novel thiazole derivatives, including structures closely related to the specified compound, to test for antitumor activities. The research demonstrated promising antitumor effects of these derivatives, showcasing the potential of such compounds in cancer treatment strategies (Ling et al., 2008).
Crystal Structure Analysis
Research focusing on the crystal structure of related acetamide compounds, including 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into their molecular arrangement and interactions. These structural analyses contribute to the understanding of how such compounds can be further optimized for various scientific applications (Saravanan et al., 2016).
Antioxidant Activity
A study synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, closely related to the compound , to evaluate their antioxidant properties. These compounds showed significant in vitro antioxidant activity, suggesting their potential role in combating oxidative stress-related diseases (Reddy et al., 2015).
VEGFR-2 Inhibition for Anticancer Therapy
Research into 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives, incorporating phenyl urea structures similar to the specified compound, showed that these molecules could act as VEGFR-2 inhibitors. This inhibition is critical for cancer therapy, highlighting the compound's relevance in developing anticancer agents (Toolabi et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key interactions in its mode of action.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, potentially leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have potent effects on various biological activities, such as antimicrobial, antifungal, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole could potentially be influenced by environmental factors such as ph and temperature .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-3-4-9-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWFEQHAWVROGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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